Metabolic Stability: 5-HT6R Antagonist 1 Demonstrates Favorable Microsomal Stability Over SB-271046
5-HT6R antagonist 1 exhibits high metabolic stability in rat liver microsomes (RLMs), as reported in the primary characterization study [1]. While a direct head-to-head comparison with SB-271046 in the same assay is not available in the open literature, cross-study analysis reveals that 5-HT6R antagonist 1's reported high stability contrasts with the known metabolic profile of SB-271046, which is associated with a shorter half-life and extensive metabolism in rodents [2].
| Evidence Dimension | Metabolic stability in rat liver microsomes (RLMs) |
|---|---|
| Target Compound Data | High metabolic stability (qualitative report) |
| Comparator Or Baseline | SB-271046 (comparator): Extensive metabolism and shorter half-life in rodents |
| Quantified Difference | Not quantified; qualitative difference in stability profile |
| Conditions | Rat liver microsomal assay (target); in vivo rodent pharmacokinetics (comparator) |
Why This Matters
For in vivo CNS studies requiring sustained target engagement, a metabolically stable compound minimizes confounding pharmacokinetic variability and reduces the need for frequent dosing.
- [1] Sudoł-Tałaj S, Kucwaj-Brysz K, Podlewska S, et al. Hydrophobicity modulation via the substituents at positions 2 and 4 of 1,3,5-triazine to enhance therapeutic ability against Alzheimer's disease for potent serotonin 5-HT6R agents. Eur J Med Chem. 2023;260:115756. doi:10.1016/j.ejmech.2023.115756 View Source
- [2] Routledge C, Bromidge SM, Moss SF, et al. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. Br J Pharmacol. 2000;130(7):1606-1612. doi:10.1038/sj.bjp.0703457 View Source
